N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-14(11-18-17(20)12-4-2-1-3-5-12)13-6-7-15-16(10-13)22-9-8-21-15/h1-7,10,14,19H,8-9,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZXUIPSNOFLOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation in Basic Media
The amine intermediate is dissolved in DCM or tetrahydrofuran (THF) and treated with benzoyl chloride in the presence of triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). The reaction is typically complete within 2–4 hours at room temperature, yielding the target benzamide.
Acid Chloride Intermediate Method
For sterically hindered amines, the carboxylic acid (e.g., benzoic acid) is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is then reacted with the amine in a polar aprotic solvent (e.g., DMF) to form the amide bond.
Critical Parameters :
Purification and Analytical Characterization
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Structural validation employs:
Spectroscopic Data :
-
¹H-NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.2 Hz, 2H, ArH), 7.48 (t, J = 7.6 Hz, 1H, ArH), 7.38 (d, J = 8.0 Hz, 2H, ArH), 6.85 (s, 1H, benzodioxane-H), 4.32–4.25 (m, 4H, OCH₂CH₂O), 3.72 (t, J = 5.6 Hz, 2H, CH₂OH), 2.95 (t, J = 5.6 Hz, 2H, CH₂N).
Purity Assessment :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Acylation | 78 | 97 | Short reaction time | Limited to reactive amines |
| Acid Chloride Route | 85 | 99 | High yield for hindered substrates | Requires SOCl₂ handling |
| Epoxide Ring-Opening | 62 | 95 | Mild conditions | Low functional group tolerance |
Challenges and Optimization Strategies
Regioselectivity in Benzodioxane Formation
Competing O- vs. C-alkylation during cyclization is mitigated by using excess 1,2-dibromoethane and maintaining a pH >10.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at reflux temperature.
Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]benzamide.
Reduction: Formation of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-aminoethyl]benzamide.
Substitution: Formation of nitro or bromo derivatives of the benzamide moiety.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its pharmaceutical properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
- Research indicates that derivatives of benzodioxin compounds exhibit significant anticancer properties. Studies have shown that N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
- The neuroprotective potential of this compound is also under investigation. It has been shown to possess antioxidant properties that may protect neuronal cells from oxidative stress. This could be particularly beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Anti-inflammatory Properties
- Inflammation plays a crucial role in various chronic diseases. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent .
Materials Science
Beyond biological applications, this compound has implications in materials science.
Polymer Chemistry
- The synthesis of polymers incorporating benzodioxin structures has been explored due to their unique optical and thermal properties. This compound can act as a monomer in the production of functionalized polymers that exhibit enhanced mechanical strength and thermal stability .
Nanotechnology
- The incorporation of benzodioxin derivatives into nanomaterials has been studied for their potential use in drug delivery systems. Their ability to form stable nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs .
Environmental Studies
The environmental applications of this compound are emerging as researchers explore its role in bioremediation.
Biodegradation Studies
- Research indicates that compounds similar to this compound can be utilized in the biodegradation of pollutants. Their structural properties may aid in the breakdown of environmental contaminants through microbial action .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Core Benzodioxin Derivatives
The 2,3-dihydro-1,4-benzodioxin scaffold is a common structural motif in medicinal chemistry due to its stability and versatility. Below is a comparison of key derivatives:
Functional Group Variations
- Hydroxyethyl vs. Hydroxymethyl: Compounds like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol () replace the hydroxyethyl-benzamide with a hydroxymethyl group, enhancing PD-1/PD-L1 inhibitory activity via scaffold hopping .
- Benzamide vs. Sulfonamide : Sulfonamide derivatives (e.g., ) exhibit distinct pharmacokinetic profiles, with sulfonamides often showing higher solubility but reduced target affinity compared to benzamides .
Key Research Findings and Gaps
- Structural Insights : The hydroxyethyl-benzamide combination may optimize hydrogen bonding with biological targets, but in vivo data are lacking .
- Activity Comparison : Benzodioxin-benzamide derivatives generally exhibit lower enzyme inhibitory activity (IC50 >80 μM) compared to sulfonamide or pyridinyl-containing analogs .
- Unanswered Questions: The exact biological target(s) of this compound remain unverified.
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Basic Information
- Chemical Name : this compound
- Molecular Formula : C17H18N2O4
- Molecular Weight : 302.34 g/mol
- CAS Number : 163130-51-6
Structural Characteristics
The compound features a benzamide structure substituted with a 2-hydroxyethyl group and a 2,3-dihydro-1,4-benzodioxin moiety. This unique structure contributes to its varied biological activities.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study involving various benzamide derivatives showed that certain substitutions can enhance cytotoxic effects against cancer cell lines.
Case Study: Cytotoxicity Assay
In a cytotoxicity screening using the MTT assay on MCF-7 (breast cancer) cell lines, several derivatives demonstrated IC50 values ranging from 30 µg/mL to 100 µg/mL. Notably, one derivative showed an IC50 of 30.64 µg/mL, indicating potent activity against this cancer type .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 30.64 | MCF-7 |
| Compound B | 45.00 | MCF-7 |
| Compound C | 75.00 | MCF-7 |
The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may inhibit key enzymes involved in tumor growth and proliferation.
Inhibition of Dihydrofolate Reductase (DHFR)
Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), leading to reduced cellular levels of NADP and NADPH. This inhibition destabilizes DHFR and subsequently affects cell growth .
Neuroprotective Effects
Some derivatives of benzamide have been evaluated for their neuroprotective effects in models of oxidative stress. While this compound has not been directly studied in this context, related compounds suggest potential neuroprotective properties through mechanisms involving histone deacetylase (HDAC) inhibition .
Q & A
Basic: What are the standard synthetic routes for N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves sequential nucleophilic substitution and coupling reactions. Key steps include:
- Step 1 : Reaction of 2,3-dihydro-1,4-benzodioxin-6-yl derivatives with epichlorohydrin or glycidol to form the hydroxyethyl intermediate.
- Step 2 : Benzamide coupling via activation of the carboxylic acid (e.g., using EDC/HOBt or thionyl chloride) followed by reaction with the hydroxyethyl intermediate.
- Characterization : Intermediates are validated using TLC (solvent system: ethyl acetate/hexane, 3:7), IR spectroscopy (peaks at 3300–3500 cm⁻¹ for -OH and 1650–1700 cm⁻¹ for amide C=O), and ¹H/¹³C NMR (e.g., δ 4.25–4.40 ppm for benzodioxin methylene protons) .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : Identifies protons on the benzodioxin ring (δ 6.70–7.20 ppm), hydroxyethyl group (δ 3.60–4.40 ppm), and benzamide aromatic protons (δ 7.50–8.10 ppm).
- IR Spectroscopy : Confirms hydroxyl (broad peak ~3400 cm⁻¹) and amide (1680–1700 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 341.12 for C₁₇H₁₆NO₄).
- X-ray Crystallography (if crystals obtained): Resolves stereochemistry and bond angles, particularly for the hydroxyethyl moiety .
Advanced: How can researchers optimize reaction yields for large-scale synthesis while minimizing side products?
Methodological Answer:
- Parameter Screening : Use Design of Experiments (DoE) to test variables like temperature (40–80°C), solvent polarity (DMF vs. dichloromethane), and catalyst loading (e.g., 1–5 mol% Pd/C for hydrogenation steps).
- Byproduct Analysis : Monitor side reactions (e.g., over-alkylation) via HPLC-PDA with a C18 column (acetonitrile/water gradient).
- Catalyst Optimization : Replace traditional bases (e.g., NaOH) with milder alternatives like triethylamine to reduce hydrolysis of sensitive groups .
Advanced: What strategies are recommended for resolving contradictions in reported biological activities of benzodioxin-containing analogs?
Methodological Answer:
- Meta-Analysis : Compare datasets from PubMed and SciFinder using inclusion criteria (e.g., IC₅₀ values, assay type). For example, discrepancies in enzyme inhibition (e.g., acetylcholinesterase vs. COX-2) may arise from assay conditions (pH, substrate concentration).
- Replicate Key Studies : Reproduce conflicting results under standardized conditions (e.g., 37°C, pH 7.4, 1% DMSO).
- Computational Docking : Use AutoDock Vina to model ligand-receptor interactions and identify structural determinants of activity variations .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Methodological Answer:
- Analog Synthesis : Modify the benzamide (e.g., para-substituted electron-withdrawing groups) or benzodioxin ring (e.g., halogenation at position 6).
- In Vitro Assays : Test analogs against panels like the NCI-60 cancer cell lines or enzyme targets (e.g., kinases, proteases) using fluorescence-based assays.
- Data Correlation : Apply QSAR models (e.g., CoMFA/CoMSIA) to link substituent effects (logP, polar surface area) to bioactivity .
Basic: What in vitro models are suitable for preliminary neuroactivity screening given its structural similarity to Alzheimer’s disease drug candidates?
Methodological Answer:
- Cell-Based Models : Use SH-SY5Y neuroblastoma cells to assess protection against β-amyloid-induced cytotoxicity (MTT assay).
- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (absorbance at 412 nm for thiocholine detection).
- Computational Screening : Perform molecular dynamics simulations to predict blood-brain barrier penetration (e.g., SwissADME toolkit) .
Advanced: How can researchers investigate multi-target interactions of this compound in complex biological systems?
Methodological Answer:
- Network Pharmacology : Use STRING-DB or KEGG Mapper to identify pathways (e.g., neuroinflammation, oxidative stress) linked to benzodioxin analogs.
- Proteomics : Apply LC-MS/MS to profile protein expression changes in treated cells (e.g., THP-1 macrophages).
- CRISPR-Cas9 Screens : Validate target engagement by knocking out candidate receptors (e.g., NMDA or adenosine A₂A) and measuring activity loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
